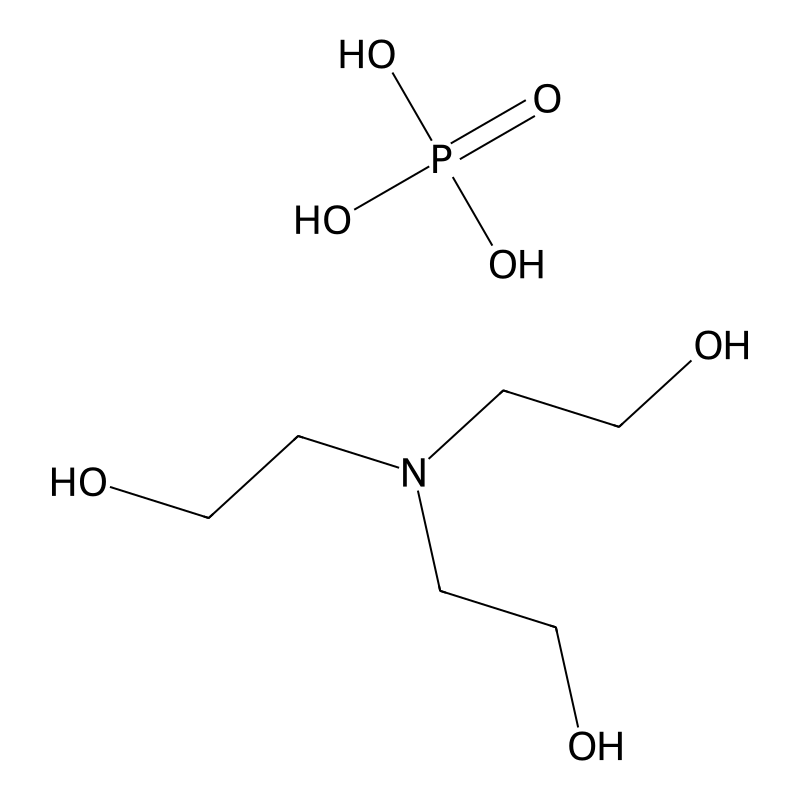Triethanolamine phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry:
- Determination of Sodium Citrate: Triethanolamine phosphate plays a role in a highly resistant analytical method for determining the concentration of sodium citrate in aqueous solutions []. This method involves the reaction between sodium citrate and dextran sulfate, leading to the formation of an insoluble precipitate that can be measured using surface methodology [].
Potential Research Areas:
While currently limited to the application mentioned above, triethanolamine phosphate holds potential for further exploration in various research fields due to its specific properties, including:
- Biocompatibility: The parent compound, triethanolamine, exhibits some biocompatible characteristics []. This suggests that triethanolamine phosphate might also possess some level of biocompatibility, although further research is necessary to determine the extent and limitations for biological applications.
- Chelating Agent: The phosphate group in triethanolamine phosphate gives it the ability to bind to metal ions, potentially making it suitable for research involving metal chelation []. This property could be useful in various areas, such as studying metal-protein interactions, developing new contrast agents for medical imaging, or removing unwanted metal ions from solutions.
- Solubility: Triethanolamine phosphate is known to be water-soluble []. This makes it easier to work with in aqueous environments, which are prevalent in many biological and chemical research settings.
Triethanolamine phosphate is a chemical compound formed from the combination of triethanolamine and phosphoric acid. Its chemical formula is , and it is classified as an ionic compound due to the interactions between the positively charged triethanolamine and the negatively charged phosphate group. Triethanolamine itself is a viscous, colorless liquid with three hydroxyl groups, which makes it a triol and a tertiary amine. The phosphate group contributes to the compound's solubility in water and its potential reactivity with metal ions, making it useful in various applications .
- Chelating Agent: The multiple hydroxyl groups on the TEA moiety can interact with metal ions, potentially forming complexes. This property could be useful for applications like metal ion removal in water treatment [].
- Flame Retardant: The presence of phosphate groups might impart some flame retardant properties by interfering with combustion processes. Further research is needed to confirm this possibility [].
The primary reaction for synthesizing triethanolamine phosphate involves the direct interaction of triethanolamine with phosphoric acid, resulting in the formation of triethanolamine phosphate and water:
This reaction highlights the formation of an ionic bond between the components, which contributes to the compound's stability and solubility characteristics. Limited information exists regarding further reactions or decomposition pathways for triethanolamine phosphate, indicating a need for more research in this area .
Triethanolamine phosphate can be synthesized through a straightforward acid-base reaction between triethanolamine and phosphoric acid. The process typically involves mixing the two reactants under controlled conditions to facilitate the formation of the ionic compound. Alternative synthesis methods may involve variations in reactant ratios or conditions to optimize yield and purity, but detailed methodologies remain underexplored in current literature .
Triethanolamine phosphate has several applications across various fields:
- Surfactants: It is utilized in formulations for cleaning products and emulsifiers due to its surfactant properties.
- Metal Ion Binding: The compound's ability to bind metal ions makes it useful in preventing precipitation in certain chemical processes.
- Cosmetics: It serves as an ingredient in personal care products for its emulsifying properties.
- Industrial Uses: Its role as a stabilizer or agent in manufacturing processes highlights its versatility .
Several compounds share structural or functional similarities with triethanolamine phosphate. Here are some notable examples:
| Compound | Structure/Properties | Unique Features |
|---|---|---|
| Triethanolamine | Tertiary amine with three hydroxyl groups | Serves as a precursor for triethanolamine phosphate |
| Phosphoric Acid | Strong acid with three protons available for donation | Essential for forming phosphates |
| Diethanolamine | Similar amine structure but with two hydroxyl groups | Less hydrophilic than triethanolamine |
| Ethanolamine | Simple amine structure with one hydroxyl group | More basic than triethanolamine |
Triethanolamine phosphate stands out due to its specific combination of properties from both triethanolamine and phosphoric acid, particularly its ability to form stable ionic bonds and its potential applications in binding metal ions .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
90506-32-4
91647-92-6
93762-65-3
97489-28-6
90506-38-0
90506-35-7
90506-36-8
97468-06-9
90506-33-5
21071-31-8
67953-52-0
97468-08-1
32154-53-3
91783-04-9
96792-57-3
96792-58-4
85408-21-5
90506-34-6
97489-29-7
97489-30-0
97358-82-2
90506-37-9
90506-59-5
97468-10-5
97468-07-0
97468-09-2
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 97 of 176 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 79 of 176 companies with hazard statement code(s):;
H315 (97.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (29.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (68.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (29.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Wikipedia
General Manufacturing Information
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
Paper manufacturing
Ethanol, 2,2',2''-nitrilotris-, phosphate (1:?): ACTIVE








